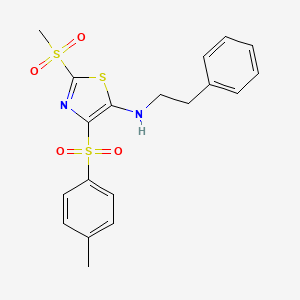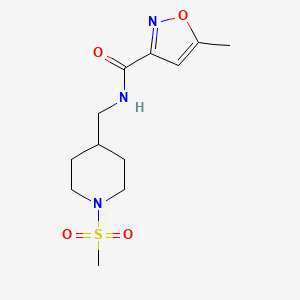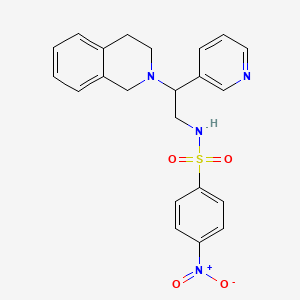
methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate, commonly known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It was first synthesized in 1960 and has since been widely used in the medical field.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes such as cytosolic phospholipase a2α . These enzymes play a crucial role in various biochemical processes, including the production of inflammatory mediators.
Biochemical Pathways
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate may affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of prostaglandins and leukotrienes . These compounds are involved in the pathogenesis of inflammatory diseases. By inhibiting the enzymes involved in this pathway, the compound could potentially reduce the production of these inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfamethoxazole is widely used in lab experiments due to its antibacterial properties. It is relatively inexpensive and easy to obtain. However, Sulfamethoxazole has limitations when it comes to studying certain types of bacteria. Some bacteria have developed resistance to Sulfamethoxazole, making it ineffective against them.
Direcciones Futuras
There are several areas of research that could be explored in relation to Sulfamethoxazole. One area of interest is the development of new antibiotics that are effective against bacteria that have developed resistance to Sulfamethoxazole. Another area of research is the use of Sulfamethoxazole in combination with other antibiotics to increase its effectiveness. Additionally, research could be done to explore the potential side effects of Sulfamethoxazole and how they can be minimized.
Métodos De Síntesis
Sulfamethoxazole can be synthesized by reacting 4-amino-N-(4-chlorobenzyl)benzenesulfonamide with methyl chloroformate in the presence of a base. The reaction produces Sulfamethoxazole and hydrogen chloride gas. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
Sulfamethoxazole has been extensively researched for its antibacterial properties. It has been used to treat a variety of bacterial infections, including urinary tract infections, respiratory infections, and skin infections. Sulfamethoxazole has also been used in combination with other antibiotics, such as trimethoprim, to increase its effectiveness.
Propiedades
IUPAC Name |
methyl N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-15(19)18-13-6-8-14(9-7-13)23(20,21)17-10-11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAVCPCKOUQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

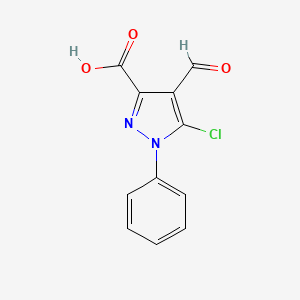

![4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine](/img/structure/B2625005.png)
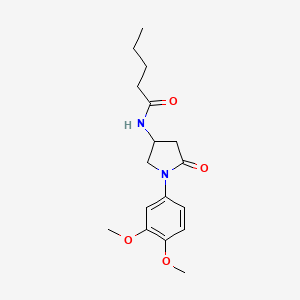


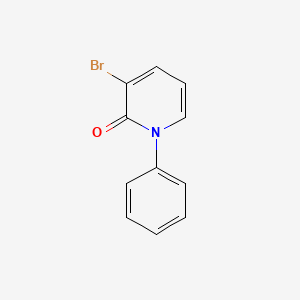
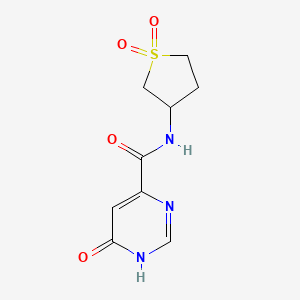
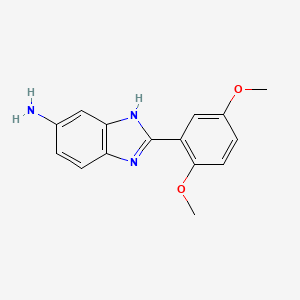
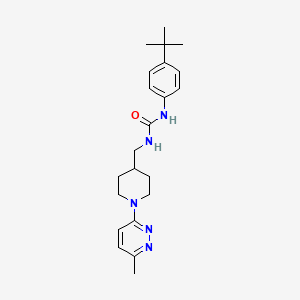
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)
